Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate
Description
Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate (CAS 81687-88-9) is a bicyclic ester featuring a methoxy substituent at the 4-position of the bicyclo[2.2.2]octane scaffold. This compound belongs to a class of rigid, cage-like structures that exhibit unique steric and electronic properties due to their bicyclic framework. Such compounds are of interest in medicinal chemistry and materials science due to their conformational rigidity, which can enhance binding specificity or modulate physical properties like solubility .
Properties
IUPAC Name |
ethyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-3-15-10(13)11-4-7-12(14-2,8-5-11)9-6-11/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLGEGYXPZBGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is highly enantioselective and can be conducted under metal-free, mild, and operationally simple conditions. An organic base mediates the reaction, leading to excellent yields and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials due to its stable bicyclic structure.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the methoxy and ester groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Key analogues differ in substituents at the 4-position, altering molecular weight, polarity, and reactivity.
Notes:
Biological Activity
Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 226.27 g/mol. The compound features a bicyclo[2.2.2]octane core, which contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H18O4 |
| Molecular Weight | 226.27 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The methoxy group at position 4 enhances the compound's lipophilicity, facilitating better membrane penetration and receptor binding.
- Enzyme Interaction : The ester functionality can undergo hydrolysis, releasing the corresponding carboxylic acid, which may interact with various enzymes.
- Receptor Modulation : The bicyclic structure may enhance binding affinity to certain receptors, particularly in the central nervous system (CNS).
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Derivatives of this compound have been studied for their potential antiviral properties, showing promise against various viral pathogens.
- Antibacterial Effects : Some studies suggest that this compound could inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Neuropharmacological Effects : Its structural analogs have demonstrated activity at nicotinic acetylcholine receptors, indicating potential applications in treating neurological disorders.
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
- Study on Antiviral Properties :
- Antibacterial Activity :
- Neuropharmacological Research :
Comparative Analysis with Similar Compounds
When comparing this compound with other related compounds, distinct differences in biological activity are observed:
| Compound | Biological Activity |
|---|---|
| This compound | Antiviral, Antibacterial |
| Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate | Limited antibacterial effects |
| Dihydroxylated derivatives | Enhanced antiviral properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
